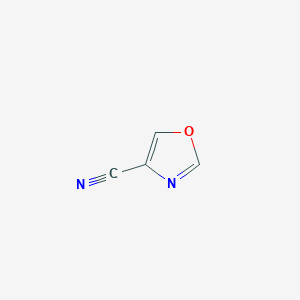

Oxazole-4-carbonitrile

Descripción

Significance of the Oxazole (B20620) Heterocycle in Organic and Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in both organic and medicinal chemistry. tandfonline.comsemanticscholar.org Its prevalence stems from its structural and functional versatility, allowing it to interact with a wide range of biological targets. semanticscholar.orgjetir.org The oxazole nucleus is a key component in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. bohrium.com

The significance of the oxazole moiety is underscored by its presence in clinically used drugs. tandfonline.comsemanticscholar.org These compounds leverage the oxazole core to achieve their therapeutic effects, which span antibacterial, anti-inflammatory, and anticancer applications. bohrium.comsmolecule.com The ability of the oxazole ring to engage with enzymes and receptors through various non-covalent interactions makes it a valuable building block for the design of new therapeutic agents. tandfonline.comjetir.org In organic synthesis, the oxazole ring serves as a versatile intermediate for the construction of more complex molecular architectures. researchgate.net

Table 1: Examples of Biological Activities of Oxazole Derivatives

| Biological Activity | Description | Reference |

|---|---|---|

| Anticancer | Some oxazole derivatives have demonstrated the ability to inhibit the growth of cancer cells. | smolecule.com |

| Antibacterial | Certain compounds containing the oxazole ring have shown efficacy against various bacterial strains. | jetir.org |

| Anti-inflammatory | Oxazole-based compounds have been investigated for their potential to reduce inflammation. | smolecule.com |

| Antiviral | Research has indicated antiviral properties in some oxazole derivatives. | ontosight.ai |

Role of the Carbonitrile Moiety in Molecular Design and Reactivity

The carbonitrile (or cyano) group (C≡N) is a small, linear functional group that imparts unique and powerful properties to a molecule. nih.gov In medicinal chemistry, the incorporation of a nitrile group is a common strategy to enhance the pharmacological profile of a drug candidate. nih.gov Its strong electron-withdrawing nature can significantly influence the electronic properties of the molecule, affecting its reactivity and binding affinity to biological targets. nih.govcymitquimica.com

The nitrile group can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors. nih.gov Furthermore, its small size allows it to fit into constrained binding pockets. nih.gov From a synthetic standpoint, the carbonitrile group is a versatile handle that can be readily converted into other functional groups such as amines, carboxylic acids, and amides, providing a pathway for further derivatization and the creation of compound libraries for structure-activity relationship (SAR) studies. scispace.com The metabolic stability of the cyano group is another attractive feature in drug design. nih.gov

Table 2: Key Properties and Roles of the Carbonitrile Group in Molecular Design

| Property/Role | Description | Reference |

|---|---|---|

| Electronic Effect | Strong electron-withdrawing group, influencing molecular reactivity. | cymitquimica.com |

| Binding Interactions | Can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. | nih.gov |

| Pharmacokinetics | Can improve solubility and metabolic stability. | nih.gov |

| Synthetic Handle | Readily convertible to other functional groups like amides and carboxylic acids. | scispace.com |

| Covalent Inhibition | Can act as an electrophilic warhead to form covalent bonds with target proteins. | nih.gov |

Historical Development and Evolution of Research on Oxazole-4-carbonitrile

The synthesis of the oxazole ring dates back to the late 19th century, with the first synthesis of a simple oxazole being reported in 1876. tandfonline.comijpsonline.com Over the decades, numerous synthetic methods have been developed, including the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the van Leusen reaction. tandfonline.com These classical methods laid the groundwork for the synthesis of a wide variety of substituted oxazoles.

Research specifically targeting oxazole-4-carbonitriles has evolved from these broader synthetic strategies. The introduction of a cyano group at the 4-position of the oxazole ring has been a subject of interest due to the group's significant impact on the molecule's properties. scispace.com Early methods for preparing cyano-oxazoles often involved harsh reaction conditions or the use of toxic reagents. scispace.com

More recent research has focused on developing more efficient and milder synthetic routes to access oxazole-4-carbonitriles. For instance, a protocol for the direct synthesis of 5-aryloxazole-4-carbonitriles from acetophenones using potassium ferricyanide (B76249) as a non-toxic cyanide source has been described. scispace.comrsc.org This method utilizes a copper(II)-mediated radical coupling mechanism. scispace.comrsc.org The development of one-pot reactions and the use of readily available starting materials continue to be a major focus in the contemporary synthesis of these compounds. researchgate.net The ongoing exploration of novel synthetic pathways is driven by the potential applications of this compound derivatives in medicinal chemistry and materials science. ontosight.aichemimpex.com

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O/c5-1-4-2-7-3-6-4/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEBKQWDBWDPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657363 | |

| Record name | 1,3-Oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55242-84-7 | |

| Record name | 4-Oxazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55242-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Oxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for Oxazole 4 Carbonitrile and Its Derivatives

Direct Synthesis Approaches

Direct synthetic routes to oxazole-4-carbonitriles offer the advantage of constructing the core structure in a highly convergent manner, often from readily available starting materials.

Copper(II)-Mediated Formation from Acetophenones via Radical Coupling Mechanisms

A notable direct synthesis of 5-aryl-oxazole-4-carbonitriles has been developed utilizing a copper(II)-mediated reaction of acetophenones. rsc.orgrsc.orgscispace.com This method employs potassium ferricyanide (B76249) as an inexpensive and low-toxicity cyanide source. rsc.orgrsc.orgscispace.com The reaction proceeds through a proposed oxygen-mediated radical coupling mechanism where multiple bonds are formed in a single operation. rsc.orgrsc.orgscispace.com

In this process, potassium ferricyanide serves a dual purpose, acting as both the "CN" source and a coupling partner for the cyclization to form the oxazole (B20620) ring. rsc.orgrsc.orgscispace.com The use of CuBr₂ as an oxidant has been shown to be particularly effective, leading to moderate to excellent yields of the desired products. rsc.orgscispace.com The reaction conditions are generally mild and demonstrate a broad substrate scope, accommodating various substituted acetophenones. rsc.orgscispace.com For instance, acetophenones with electron-withdrawing groups like 4-fluoro, 3-chloro, and 4-bromo substituents proceed smoothly to give the corresponding oxazole-4-carbonitrile products in high yields. scispace.com

The proposed mechanism involves the formation of a radical intermediate which then undergoes cyclization and subsequent oxidation by Cu(II) to form a cationic intermediate. scispace.com The final product is then obtained via an elimination reaction. scispace.com This one-pot synthesis provides a practical and efficient route to various 5-arylthis compound derivatives from accessible starting materials. scispace.com

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) |

| Acetophenone (B1666503) | Potassium ferricyanide | CuBr₂ | 5-phenylthis compound | 75 |

| 4-Fluoroacetophenone | Potassium ferricyanide | CuBr₂ | 5-(4-fluorophenyl)this compound | High |

| 3-Chloroacetophenone | Potassium ferricyanide | CuBr₂ | 5-(3-chlorophenyl)this compound | High |

| 4-Bromoacetophenone | Potassium ferricyanide | CuBr₂ | 5-(4-bromophenyl)this compound | High |

Rhodium(II)-Catalyzed Routes from Diazocarbonyl Compounds and Nitriles

Rhodium(II) catalysis provides an effective method for the synthesis of oxazole-4-sulfones, -phosphonates, and -carbonitriles from the corresponding diazocarbonyl compounds and nitriles. capes.gov.brlboro.ac.uk The reaction involves the addition of nitriles to a rhodium carbenoid intermediate generated from the diazo compound. capes.gov.br The choice of ligand on the rhodium catalyst can influence the reaction's efficiency, with rhodium(II) trifluoroacetamide (B147638) often proving to be the most effective. capes.gov.br

This methodology has been successfully applied to the synthesis of various 4-functionalized oxazoles. capes.gov.br While rhodium acetate (B1210297) is a commonly used catalyst for the reaction of nitriles with diazo compounds bearing two electron-acceptor groups, this route expands the scope to other functional groups. researchgate.net It is a valuable tool for constructing the oxazole ring with a cyano group at the 4-position, which can be further transformed into other functional groups. capes.gov.br

| Diazo Compound | Nitrile | Catalyst | Product |

| Diazoacetoacetates | Various Nitriles | Rhodium(II) trifluoroacetamide | Oxazole-4-carboxylates |

| Diazoketones | Various Nitriles | Rhodium(II) trifluoroacetamide | 4-Acyl-oxazoles |

| Diazosulfones | Various Nitriles | Rhodium(II) trifluoroacetamide | Oxazole-4-sulfones |

| Diazophosphonates | Various Nitriles | Rhodium(II) trifluoroacetamide | Oxazole-4-phosphonates |

TMSOTf-Promoted Selective Triple Consecutive Insertions

An efficient, one-pot synthesis of 4-cyanooxazoles has been developed through a Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)-promoted selective triple consecutive insertion of tert-butyl isocyanide into aldehydes. researchgate.netorganic-chemistry.orgresearchgate.net This method is notable for its high yields and broad substrate scope, providing access to pharmacologically interesting oxazole derivatives. researchgate.netorganic-chemistry.orgresearchgate.net

In this reaction, tert-butyl isocyanide serves as the source for both the critical "CN" and "C-N=C" moieties of the final product. researchgate.netresearchgate.net The versatility of this method is further demonstrated by the various transformations that the resulting 4-cyanooxazoles can undergo. researchgate.netorganic-chemistry.orgresearchgate.net The identification of key reaction intermediates has provided insight into the plausible mechanisms of this complex transformation. researchgate.net

Oxidative Functionalization Reactions

Oxidative functionalization provides another avenue for the synthesis of oxazole derivatives. While specific examples focusing solely on this compound are less detailed in the provided context, the general principle involves the oxidation of a suitable precursor to form the aromatic oxazole ring. For instance, the oxidative aromatization of oxazolines to oxazoles is a common strategy, typically achieved using reagents like manganese dioxide (MnO₂). rsc.org This method has been successfully used to prepare a range of alkyl-substituted oxazoles. rsc.org

Furthermore, iodine(III)-promoted oxidative cyclization of N-styrylbenzamides offers a metal-free approach to 2,5-disubstituted oxazoles. researchgate.net These oxidative methods highlight the potential for developing new routes to this compound through the functionalization of pre-formed heterocyclic rings or through tandem oxidation-cyclization sequences.

Synthesis via Heterocyclization and Cyclization Reactions

The construction of the oxazole ring through heterocyclization is a fundamental and widely employed strategy.

Reaction of 2-Amido-3,3-dichloroacrylonitriles with Amines

A versatile route to 5-amino-oxazole-4-carbonitriles involves the reaction of 2-amido-3,3-dichloroacrylonitriles with various amines. jst.go.jpresearchgate.net This method allows for the synthesis of a range of 2-substituted-5-(substituted amino)oxazole-4-carbonitriles and their corresponding 4-N-acylcarboxamides. evitachem.com The reaction proceeds via a heterocyclization mechanism. researchgate.net

This synthetic approach has been utilized to prepare 5-amino-4-cyanoxazoles with various functional groups. researchgate.net The reaction of N-(2,2-dichloro-1-cyanoethenyl)amides with primary and secondary amines, such as methylamine, dimethylamine, and even ethylenediamine (B42938) diacetate, has been shown to yield previously unknown 5-amino-1,3-oxazole-4-carbonitriles. researchgate.net The resulting 5-amino-oxazole-4-carbonitriles are valuable intermediates that can undergo further transformations, such as [3+2] cycloaddition reactions to form tetrazole derivatives. growingscience.com

| Starting Material | Amine | Product |

| 2-Acylamino-3,3-dichloroacrylonitrile | Secondary Amines | 2-Substituted-5-(dialkylamino)this compound |

| N-(2,2-dichloro-1-cyanoethenyl)prop-2-enamide | Methylamine | 5-(Methylamino)-2-vinylthis compound |

| N-(2,2-dichloro-1-cyanoethenyl)prop-2-enamide | Dimethylamine | 5-(Dimethylamino)-2-vinylthis compound |

| 4-chloro-N-(2,2-dichloro-1-cyanoethenyl)butanamide | Methylamine | 2-(3-Chloropropyl)-5-(methylamino)this compound |

Cyclization of N-Acetyl-S-ethyl cysteine derivatives

A notable synthetic route to the oxazole core involves the cyclization of derivatives of N-acetyl cysteine. researchgate.netekb.eg In this process, the thiol group of N-acetyl cysteine is first protected, for instance through ethylation with ethyl iodide, to yield 2-acetamido-2-(ethylthio)acetic acid. ekb.eg This step is crucial as the unprotected thiol group is susceptible to oxidation. ekb.eg The resulting acid can then be esterified. researchgate.netekb.eg The key cyclization step to form the oxazole ring is achieved by treating the ester derivative, such as ethyl 2-acetamido-2-(ethylthio)acetate, with a dehydrating agent like phosphorus oxychloride in a solvent like benzene. ekb.eg This reaction sequence transforms the acyclic amino acid derivative into a heterocyclic oxazole structure. researchgate.netekb.egekb.eg

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of oxazole derivatives to minimize hazardous waste and improve energy efficiency. ijpsonline.comijpsonline.com These approaches focus on the use of alternative energy sources, environmentally benign solvents, and catalyst-based methods to enhance reaction performance, increase product yields, and simplify post-synthetic processing compared to conventional methods. ijpsonline.comijpsonline.com Key green synthetic strategies include microwave-assisted protocols, the use of ionic liquids or deep-eutectic solvents, and mechanochemical methods. ijpsonline.comijpsonline.com

Microwave irradiation has emerged as a powerful tool for the synthesis of oxazole-4-carbonitriles, offering significant advantages such as drastically reduced reaction times and improved yields. gre.ac.uklookchem.commdpi.com This high-energy irradiation facilitates rapid heating, often leading to cleaner reactions and higher purity products. ijpsonline.commdpi.com For example, a library of 2-substituted-5-aminooxazole-4-carbonitriles has been successfully synthesized using microwave-mediated conditions. gre.ac.uklookchem.comexlibrisgroup.com The reactions are typically high-yielding and work well for a variety of heterocyclic, aromatic, and cyclic starting materials. lookchem.com The mechanism is thought to proceed through the formation of an amide intermediate, followed by an intramolecular nucleophilic attack of the carbonyl function on a nitrile group to form the oxazole ring. lookchem.com

Table 1: Examples of Microwave-Assisted Synthesis of Oxazole Derivatives

| Starting Materials | Catalyst/Conditions | Product | Yield | Reference |

| Substituted aryl aldehyde, TosMIC | K₃PO₄, Isopropyl alcohol, 800 rpm, 65°C, 350W, 8 min | 5-substituted oxazoles | Good | ijpsonline.com |

| p-substituted 2-bromoacetophenone, Urea | DMF, Microwave irradiation | 2-amino-4-(p-substituted phenyl)-oxazole | Not specified | ijpsonline.com |

| 2-substituted acid chloride, Aminomalononitrile tosylate | Dioxane, 150 °C, 10 min | 2-substituted-5-aminothis compound | Generally high | lookchem.com |

| p-phenylenediamine, 2-Aryl-1,3-oxazol-5(4H)-one | Microwave oven, 500 W, 140 °C, 10 min | Spiroisoquinoline derivatives | 85-90% | mdpi.com |

Ionic liquids (ILs) have gained prominence as green reaction media for oxazole synthesis due to their unique properties, including low volatility, high thermal stability, and recyclability. organic-chemistry.org They can function as both the solvent and a promoter in the reaction. ijpsonline.com A notable application is the one-pot van Leusen synthesis of 4,5-disubstituted oxazoles, where tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes are reacted in an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([bmim]Br). organic-chemistry.orgsorbonne-universite.fr This method is operationally simple and provides high yields. organic-chemistry.org Optimization studies have shown that the choice of base is critical, with K₂CO₃ being effective, while the anion of the ionic liquid has minimal influence on the reaction outcome. sorbonne-universite.fr A significant advantage is the ability to recover and reuse the ionic liquid for multiple reaction cycles without a substantial loss in product yield, making the process more sustainable and economical. organic-chemistry.orgsorbonne-universite.fr

Mechanochemistry, which involves conducting reactions in the solid state using mechanical force (e.g., ball milling), offers a solvent-free alternative for synthesizing N-heterocycles, including oxazoles. mdpi.com This technique can lead to the formation of products in excellent yields without the need for a catalyst or solvent. mdpi.com For instance, the condensation of aldehydes, malononitrile, and urea/thiourea can be achieved via ball milling. mdpi.com The synthesis of 5-amino-4-cyanoxazoles has also been reported using mechanochemical approaches. researchgate.net These methods are part of a growing trend towards more environmentally friendly and efficient chemical manufacturing processes. mdpi.com

Derivatization Strategies for Functionalized Oxazole-4-carbonitriles

The this compound scaffold is a versatile template for creating diverse chemical libraries through functionalization at its various positions. lookchem.com Strategies have been developed to introduce a wide range of substituents, which is crucial for modulating the chemical and biological properties of the resulting compounds.

Aryl and heteroaryl groups are common and important substituents in pharmacologically active compounds. Several methods exist for their introduction onto the oxazole ring.

One direct approach involves the copper(II)-mediated reaction of substituted acetophenones with a cyanide source, such as potassium ferricyanide, in DMF. scispace.comrsc.orgresearchgate.net This protocol facilitates a multi-bond formation process to yield 5-aryloxazole-4-carbonitriles in moderate to good yields. scispace.comrsc.org The electronic properties of the substituents on the acetophenone's aromatic ring can influence the reaction's efficiency. scispace.comrsc.org For example, substrates with electron-withdrawing groups like fluoro or bromo often proceed smoothly to give excellent yields. scispace.comrsc.org

Palladium-catalyzed cross-coupling reactions are another powerful tool for the arylation of oxazoles. organic-chemistry.orgtandfonline.com Direct arylation methods allow for the regioselective introduction of aryl groups at either the C-2 or C-5 position of the oxazole ring. organic-chemistry.org The selectivity can be controlled by the choice of phosphine (B1218219) ligands and solvent polarity; polar solvents tend to favor C-5 arylation, while nonpolar solvents favor C-2 arylation. organic-chemistry.org The Suzuki-Miyaura coupling reaction, in particular, has been utilized for the synthesis of biphenyl-substituted oxazoles and 2,4,5-trisubstituted oxazoles. tandfonline.com

Table 2: Synthesis of 5-Aryloxazole-4-carbonitriles from Substituted Acetophenones

| Acetophenone Substituent (at position 1) | Reagents & Conditions | Product | Yield | Reference |

| H (Acetophenone) | K₃[Fe(CN)₆], CuBr₂, DMF, 130 °C | 5-phenylthis compound | 75% | rsc.org |

| 4-Methyl | K₃[Fe(CN)₆], CuBr₂, DMF, 130 °C | 5-(p-tolyl)this compound | 72% | rsc.org |

| 4-Methoxy | K₃[Fe(CN)₆], CuBr₂, DMF, 130 °C | 5-(4-methoxyphenyl)this compound | 65% | rsc.org |

| 4-Fluoro | K₃[Fe(CN)₆], CuBr₂, DMF, 130 °C | 5-(4-fluorophenyl)this compound | 85% | rsc.org |

| 4-Bromo | K₃[Fe(CN)₆], CuBr₂, DMF, 130 °C | 5-(4-bromophenyl)this compound | 82% | rsc.org |

| 3-Chloro | K₃[Fe(CN)₆], CuBr₂, DMF, 130 °C | 5-(3-chlorophenyl)this compound | 80% | rsc.org |

Formation of Sulfonamide Derivatives

The introduction of a sulfonamide moiety to the this compound scaffold has been explored through various synthetic routes, leading to a diverse range of derivatives. These compounds are of interest due to the established biological activities of sulfonamides.

One prominent strategy involves the reaction of 5-amino-oxazole-4-carbonitrile precursors with sulfonyl chlorides. For instance, the condensation of 5-(methylamino)-2-(p-tolyl)this compound (B14243298) with tosyl chloride in the presence of sodium hydride yields N-(4-cyano-2-(p-tolyl)oxazol-5-yl)-N,4-dimethylbenzenesulfonamide. nih.gov This method provides a direct route to N-substituted sulfonamides.

Another approach begins with the construction of an oxazole ring already bearing a group that can be converted to a sulfonamide. A key intermediate, 4-cyano-2-(p-tolyl)-1,3-oxazole-5-sulfonyl chloride, can be reacted with various amines to generate a library of sulfonamide derivatives. nanobioletters.com For example, its reaction with 5-(piperidine-4-yl)-1,2,4-oxadiazole produces 5-((4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)sulfonyl)-2-(p-tolyl)-1,3-oxazole-4-carbonitrile. nanobioletters.com

The synthesis of 5-arylsulfonyl-1,3-oxazole-4-carbonitriles has also been reported, highlighting another class of sulfonamide-related derivatives where the sulfur atom is directly attached to the oxazole ring. researchgate.net In a related synthesis, though resulting in a carboxylate instead of a carbonitrile, methyl 5-chlorosulfonyl-2-phenyloxazole-4-carboxylate is used as a precursor to react with various amines to form 1,3-oxazole-5-sulfonamides. bioorganica.com.uaresearchgate.net

A different synthetic pathway starts from N-(2,2-dichloro-1-cyanovinyl)benzamide. Cyclization in the presence of pyrrolidin-2-ylmethanol (B129387) and triethylamine (B128534) leads to the formation of 5-(2-(hydroxymethyl)pyrrolidin-1-yl)-2-phenylthis compound, demonstrating the versatility of this starting material for creating functionalized oxazole-4-carbonitriles. nih.gov

A series of novel N-(4-cyano-1,3-oxazol-5-yl)sulfonamides have been synthesized and characterized, indicating a continued interest in this class of compounds for biological screening. nih.gov

Table 1: Synthesis of this compound Sulfonamide Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| 5-(Methylamino)-2-(p-tolyl)this compound | Tosyl chloride, Sodium hydride | N-(4-Cyano-2-(p-tolyl)oxazol-5-yl)-N,4-dimethylbenzenesulfonamide | nih.gov |

| 4-Cyano-2-(p-tolyl)-1,3-oxazole-5-sulfonyl chloride | 5-(Piperidine-4-yl)-1,2,4-oxadiazole | 5-((4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)sulfonyl)-2-(p-tolyl)-1,3-oxazole-4-carbonitrile | nanobioletters.com |

| N-(2,2-dichloro-1-cyanovinyl)benzamide | Pyrrolidin-2-ylmethanol, Triethylamine, Anhydrous tetrahydrofuran | 5-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-phenylthis compound | nih.gov |

Synthesis of Bis-Oxazoles

The synthesis of molecules containing two oxazole rings, known as bis-oxazoles, is a field of active research, driven by their presence in natural products and their potential applications in materials science. Methodologies for constructing bis-oxazoles often involve the coupling of pre-formed oxazole rings or the sequential construction of the heterocyclic systems.

A rhodium carbenoid-based methodology has been extended to the formation of bis-oxazoles from this compound precursors, highlighting a modern approach to these complex structures. lboro.ac.uk

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating carbon-carbon bonds between heterocyclic rings. An iterative two-step strategy has been developed for the synthesis of C2-C4′ linked poly-oxazoles, which is applicable to the synthesis of bis-oxazoles. researchgate.net This method typically involves the coupling of an oxazolylboronate with a halo-oxazole. researchgate.net The synthesis of oxazol-4-ylboronates from the corresponding 4-bromo-oxazoles allows for subsequent Suzuki coupling with various aryl halides, including other oxazole rings, to form biaryl compounds. researchgate.net

Another approach to bis-oxazole synthesis is the Van Leusen reaction. For example, a bis-oxazole derivative was prepared starting from hydroquinone. The process involved the formation of 2,5-dimethoxyterephthalaldehyde, which was then reacted with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of potassium carbonate in methanol (B129727) to yield the target bis-oxazole. mdpi.com

A one-pot method for synthesizing 2,4,5-trisubstituted oxazoles has also been successfully applied to the creation of bis-oxazole structures. beilstein-journals.org This involves the reaction of a dicarboxylic acid, such as terephthalic acid, with an amino acid and a dehydrative condensing reagent to form a bis-oxazole intermediate, which can then undergo a double Suzuki-Miyaura coupling reaction. beilstein-journals.org

Table 2: Synthetic Approaches to Bis-Oxazoles

| Method | Key Reagents/Intermediates | Description | Reference |

| Rhodium Carbenoid Chemistry | Rhodium catalyst, this compound precursor | Formation of bis-oxazoles through a rhodium carbenoid route. | lboro.ac.uk |

| Suzuki-Miyaura Coupling | Oxazolylboronate, Halo-oxazole, Palladium catalyst | Iterative coupling of oxazole units to form C2-C4' linked poly-oxazoles. | researchgate.net |

| Van Leusen Reaction | 2,5-Dimethoxyterephthalaldehyde, p-Toluenesulfonylmethyl isocyanide (TosMIC), K₂CO₃ | Synthesis of a bis-oxazole starting from hydroquinone. | mdpi.com |

| One-Pot Synthesis/Suzuki Coupling | Terephthalic acid, Amino acid, Dehydrative condensing reagent, Ni-catalyst, Boronic acid | Formation of a bis-oxazole intermediate followed by a double Suzuki-Miyaura coupling. | beilstein-journals.org |

Iii. Elucidation of Reaction Mechanisms and Reactivity Profiles

Nucleophilic Reactivity of the Oxazole (B20620) Ring and Carbonitrile Group

The presence of the electron-withdrawing carbonitrile group at the C4 position significantly influences the electron density distribution within the oxazole ring, making it and the nitrile carbon susceptible to nucleophilic attack. evitachem.com This reactivity is central to the synthetic utility of oxazole-4-carbonitrile derivatives, allowing for a variety of functionalization and transformation reactions.

Oxazole-4-carbonitriles react with various nitrogen-based nucleophiles, including primary and secondary amines, as well as hydrazine (B178648). evitachem.comresearchgate.net The nitrile group itself is a primary site for nucleophilic attack, which can lead to the formation of diverse heterocyclic compounds. evitachem.comsmolecule.com

The reaction with hydrazine hydrate (B1144303), in particular, has been shown to yield different outcomes depending on the substituents at the C2 position of the oxazole ring. nih.govexlibrisgroup.com For instance, in a study involving 5-morpholino-1,3-oxazole-4-carbonitriles, the length of an alkyl chain at C2 determined the final product. When a 2-(4-phthalimidobutyl) substituent was present, the reaction with hydrazine hydrate resulted in a complex recyclization, yielding a (3-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)(morpholin-4-yl)methanone. nih.govexlibrisgroup.com In contrast, a similar compound with a longer 2-(5-phthalimidopentyl) chain simply underwent deprotection of the phthalimido group, stopping at the formation of 2-(5-aminopentyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile. nih.govexlibrisgroup.com This demonstrates that while the this compound core is reactive towards hydrazine, the ultimate reaction pathway can be finely controlled by distal functional groups. researchgate.netnih.govexlibrisgroup.com

| Starting Material | Reagent | Product Type | Resulting Compound | Citation(s) |

| 5-(morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile | Hydrazine Hydrate | Recyclization | (3-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)(morpholin-4-yl)methanone | nih.gov, exlibrisgroup.com |

| 5-(morpholin-4-yl)-2-(5-phthalimidopentyl)-1,3-oxazole-4-carbonitrile | Hydrazine Hydrate | Phthalimido Group Removal | 2-(5-aminopentyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile | nih.gov, exlibrisgroup.com |

Direct nucleophilic substitution on the oxazole ring is generally a challenging transformation. tandfonline.comsemanticscholar.org However, the introduction of a suitable leaving group at specific positions can facilitate such reactions. While substitution is most common at the C2 position, it can also occur at C5. tandfonline.comsemanticscholar.org

The synthesis of 5-amino-substituted oxazole-4-carbonitriles can be achieved through the nucleophilic substitution of a 5-halo-1,3-oxazole-4-carbonitrile precursor with an appropriate amine. evitachem.com This indicates that the C5 position is a viable site for nucleophilic attack, provided it is activated. Further studies have shown that a C5-sulfamoyloxy group can also act as an effective leaving group, allowing for direct nucleophilic attack at the C5-atom to introduce new heteroatom-based substituents. researchgate.net This methodology provides a valuable route for diversifying the C5 position of the oxazole scaffold. researchgate.net

Under certain conditions, particularly with strong nucleophiles, the oxazole ring can undergo cleavage followed by a recyclization event to form a new heterocyclic system. evitachem.comtandfonline.comsemanticscholar.org This reactivity is a powerful tool for transforming the oxazole core into other valuable scaffolds like imidazoles and pyridines. tandfonline.comsemanticscholar.org

The reaction with hydrazine hydrate is a prime example of a process that can induce this transformation. nih.govexlibrisgroup.comevitachem.com As mentioned previously, the reaction of 5-(morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile with hydrazine leads to the formation of a fused imidazo[1,2-a]pyridine (B132010) system. nih.govexlibrisgroup.com This occurs through an initial nucleophilic attack, cleavage of the oxazole N1-C2 or C2-O3 bond, and subsequent intramolecular condensation to build the new bicyclic product. Similarly, the treatment of oxazoles with ammonia (B1221849) can lead to their conversion into imidazoles. pharmaguideline.com These recyclization reactions highlight the latent reactivity of the oxazole ring, which can be harnessed for the synthesis of more complex heterocyclic structures. evitachem.com

Cycloaddition Reactions Involving the Carbonitrile Group

The carbonitrile group of this compound is an excellent participant in cycloaddition reactions, providing a robust method for constructing five-membered heterocyclic rings, most notably tetrazoles.

The [3+2] cycloaddition reaction between the nitrile functionality and an azide (B81097) anion is a well-established and efficient method for the synthesis of tetrazoles. growingscience.com This transformation is particularly valuable in medicinal chemistry, where the tetrazole ring is often used as a metabolically stable bioisostere for a carboxylic acid group. growingscience.com

Specifically, 5-amino-1,3-oxazole-4-carbonitriles have been shown to react with trimethylsilyl (B98337) azide (Me₃SiN₃) in the presence of a dibutyltin (B87310) oxide catalyst to afford 5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles in high yields. growingscience.comscilit.comresearchgate.net This reaction is tolerant of various active functional groups on the oxazole substituent, such as amino, amido, and hydroxyl groups, demonstrating its broad applicability. growingscience.comscilit.com The process involves the conversion of the linear nitrile group into a planar, aromatic tetrazole ring, significantly altering the electronic and steric properties of the molecule. growingscience.com

| Reactant | Reagents | Product Type | Citation(s) |

| 2-R-5-amino-1,3-oxazole-4-carbonitrile | Trimethylsilyl azide, Dibutyltin oxide | 5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazole | scilit.com, growingscience.com |

Electrophilic Attack on the Oxazole Nucleus

However, the presence of an electron-donating group, such as an amino group at the C5 position, can activate the ring sufficiently to allow for electrophilic substitution. tandfonline.comsemanticscholar.org In such activated systems, electrophilic attack occurs preferentially at the C5 position. tandfonline.comsemanticscholar.org Therefore, for derivatives like 5-amino-oxazole-4-carbonitrile, any electrophilic reaction would be directed by the powerful activating effect of the amino group, overcoming the deactivating influence of the nitrile.

Radical Mechanisms in this compound Formation

The synthesis of the this compound scaffold can be effectively achieved through pathways involving radical intermediates. A notable example is the direct synthesis of 5-aryloxazole-4-carbonitriles from acetophenones. scispace.comrsc.org This method utilizes potassium ferricyanide (B76249), K₃[Fe(CN)₆], as an inexpensive and low-toxicity source of the cyanide group. scispace.comrsc.org The reaction is mediated by a copper(II) salt, such as copper(II) bromide (CuBr₂), and proceeds via an oxygen-mediated radical mechanism. scispace.comrsc.org

Experimental evidence strongly supports the involvement of a radical pathway. The introduction of radical scavengers into the reaction mixture was observed to inhibit the formation of the product, which is a key indicator of a mechanism proceeding through radical intermediates. scispace.com The proposed mechanism unfolds through a sequence of steps:

Halogenation: The reaction is initiated by the halogenation of the starting acetophenone (B1666503).

Nucleophilic Substitution: This is followed by a nucleophilic substitution process where the halogen is displaced by the cyanide anion, sourced from potassium ferricyanide. scispace.com

Radical Cyclization: The resulting intermediate undergoes cyclization to form a radical intermediate. scispace.com

Oxidation and Elimination: The radical intermediate is then oxidized by the Cu(II) species to generate a cationic intermediate. The final this compound product is then formed through an elimination reaction. scispace.com

This copper-catalyzed radical cyclization has been shown to be effective for a variety of substituted acetophenones, demonstrating a broad substrate scope. The electronic properties of the substituents on the phenyl ring of the acetophenone influence the reaction efficiency, with both electron-donating and electron-withdrawing groups being tolerated to yield the desired products in moderate to excellent yields. rsc.org

Table 1: Substrate Scope for the Synthesis of 5-Aryl-oxazole-4-carbonitriles via Copper-Catalyzed Radical Cyclization. rsc.org Reaction Conditions: Acetophenone derivative (1.0 mmol), K₃[Fe(CN)₆] (0.4 mmol), CuBr₂ (1.0 mmol) in DMF (3 mL) at 130 °C.

| Entry | Substituent on Phenyl Ring | Product | Yield (%) |

| 1 | H | 5-phenyl-oxazole-4-carbonitrile | 75 |

| 2 | 4-Methyl | 5-(p-tolyl)this compound | 80 |

| 3 | 4-Methoxy | 5-(4-methoxyphenyl)this compound | 70 |

| 4 | 3,4-Dimethyl | 5-(3,4-dimethylphenyl)this compound | 78 |

| 5 | 4-Fluoro | 5-(4-fluorophenyl)this compound | 85 |

| 6 | 4-Bromo | 5-(4-bromophenyl)this compound | 88 |

| 7 | 3-Chloro | 5-(3-chlorophenyl)this compound | 86 |

| 8 | 4-Nitro | 5-(4-nitrophenyl)this compound | 40 |

| 9 | 3-Nitro | 5-(3-nitrophenyl)this compound | 45 |

*Reaction conducted at 140 °C.

Transformation of the Nitrile Group to Other Functionalities (e.g., amide, carboxylic acid, amidine)

The nitrile group at the C4 position of the oxazole ring is a valuable and versatile synthetic handle. It serves as a key precursor that can be readily converted into several other important functional groups, including amides, carboxylic acids, and amidines, thereby expanding the synthetic utility of oxazole-4-carbonitriles. scispace.comrsc.orgresearchgate.net

Transformation to Amide and Carboxylic Acid

The conversion of the nitrile group to a carboxylic acid proceeds through an amide intermediate via hydrolysis. This transformation is typically catalyzed by a strong acid.

Amide Formation: The nitrile can be selectively hydrated to the corresponding oxazole-4-carboxamide. This reaction is achieved by treating the nitrile with water in the presence of a strong inorganic acid, such as sulfuric acid. google.com Careful control of the reaction conditions, particularly the amount of water (1 to 1.5 molar equivalents per nitrile group), favors the formation of the amide as the primary product. google.com

Carboxylic Acid Formation: For complete hydrolysis to oxazole-4-carboxylic acid, the intermediate amide is subjected to further reaction with water and a strong acid, often at an elevated temperature. google.com This second step drives the conversion from the amide to the final carboxylic acid.

Table 2: General Transformation of this compound to Amide and Carboxylic Acid

| Starting Material | Reagents | Intermediate/Product | Functional Group |

| This compound | H₂O, H₂SO₄ (catalytic) | Oxazole-4-carboxamide | Amide (-CONH₂) |

| Oxazole-4-carboxamide | H₂O, H₂SO₄, Heat | Oxazole-4-carboxylic acid | Carboxylic Acid (-COOH) |

Transformation to Amidine

A widely used method for synthesizing amidines from nitriles is the Pinner reaction. semanticscholar.org This procedure involves two main steps:

Imidate Formation (Pinner Salt): The this compound is treated with an alcohol (e.g., ethanol) under anhydrous conditions with a strong acid catalyst like hydrogen chloride (HCl). This reaction activates the nitrile and forms an intermediate imidate salt, commonly known as a Pinner salt. semanticscholar.org

Amination: The isolated Pinner salt is then reacted with ammonia or an appropriate primary or secondary amine. This step displaces the alkoxy group of the imidate to yield the final oxazole-4-amidine. semanticscholar.org This method is particularly effective for the preparation of unsubstituted amidines.

Table 3: General Transformation of this compound to Amidine via the Pinner Reaction

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | This compound, Alcohol (R-OH) | HCl (anhydrous) | Imidate salt (Pinner salt) |

| 2 | Imidate salt | Amine (R'-NH₂) or Ammonia (NH₃) | Oxazole-4-amidine |

Iv. Comprehensive Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of oxazole-4-carbonitrile derivatives by providing information about the chemical environment of hydrogen and carbon atoms. researchgate.netresearchgate.net

In the ¹H NMR spectrum, the protons on the oxazole (B20620) ring and any substituents produce characteristic signals. For substituted derivatives, the proton on the oxazole ring typically appears as a singlet in the aromatic region of the spectrum. rsc.org For instance, in 5-(p-tolyl)this compound, the C2-proton of the oxazole ring is observed as a singlet at δ 7.89 ppm. rsc.org The specific chemical shifts are influenced by the electronic nature of the substituents attached to the oxazole core.

Table 1: Representative ¹H NMR Data for 5-(p-tolyl)this compound in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.89 | s | 1H | Oxazole-H2 |

| 7.85 | d (J = 8.3 Hz) | 2H | Aromatic-H |

| 7.32 | d (J = 8.1 Hz) | 2H | Aromatic-H |

| 2.43 | s | 3H | Methyl-H |

The ¹³C NMR spectrum is crucial for identifying all unique carbon environments within the molecule. The spectrum for this compound derivatives shows distinct signals for the carbons of the oxazole ring, the nitrile carbon, and any substituent carbons. researchgate.net The nitrile carbon typically resonates in the range of δ 110–120 ppm, while the oxazole ring carbons appear at approximately δ 145–160 ppm. vulcanchem.comsmolecule.com For 5-phenylthis compound, signals for the oxazole and nitrile carbons are clearly resolved. rsc.org

Table 2: Representative ¹³C NMR Data for 5-phenylthis compound in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 158.1 | Oxazole C5 |

| 150.0 | Oxazole C2 |

| 131.4 | Phenyl C (para) |

| 129.4 | Phenyl C (meta) |

| 125.8 | Phenyl C (ortho) |

| 124.8 | Phenyl C (ipso) |

| 114.5 | Nitrile (C≡N) |

| 108.1 | Oxazole C4 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the principal functional groups present in the molecule. The most characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the nitrile (C≡N) group stretching vibration. researchgate.net This band typically appears in the range of 2220–2253 cm⁻¹. smolecule.com For example, various 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles exhibit an intense band for the CN group between 2246–2252 cm⁻¹. Other characteristic bands include those for C=N and C=C stretching vibrations of the aromatic system.

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Frequency Range (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 2220 - 2253 | C≡N stretch | Strong, Sharp |

| 1600 - 1650 | C=N stretch | Medium |

| 1450 - 1600 | C=C aromatic stretch | Medium to Weak |

Mass Spectrometry (MS), including Chromato-Mass-Spectrometry

Mass spectrometry is a vital tool for determining the molecular weight and confirming the molecular formula of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition. For 5-phenylthis compound, the calculated mass for the molecular formula C₁₀H₆N₂O was found to be in excellent agreement with the experimentally observed mass. rsc.org Chromato-mass-spectrometry techniques, such as LCMS, are also routinely used to analyze these compounds, confirming their molecular weight and purity. researchgate.net

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to verify the empirical formula and support the structural assignment derived from spectroscopic methods. researchgate.netnanobioletters.com The experimentally determined percentages are compared with the calculated values for the proposed molecular formula, with close agreement confirming the elemental composition. researchgate.netgrowingscience.com

Table 4: Elemental Analysis Data for 2-Benzyl-5-(methylamino)this compound (C₁₂H₁₁N₃O) growingscience.com

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 67.59 | 67.72 |

| H | 5.20 | 5.09 |

| N | 19.71 | 19.66 |

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions. Although data for the parent this compound is not available, studies on closely related derivatives have been published. For example, the crystal structure of (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile was determined to be in the monoclinic space group P21/c. scispace.com X-ray analysis of various oxazole derivatives confirms the geometry of the heterocyclic ring and reveals how molecules are arranged in the crystal lattice. scispace.comanchor-publishing.comrsc.org This information is fundamental for understanding the compound's physical properties and its interactions in a biological context.

Table 5: Representative Crystallographic Data for a Benzoxazole Derivative scispace.com

| Parameter | Value |

|---|---|

| Compound | (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile |

| Molecular Formula | C₁₇H₁₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.0508 (8) |

| b (Å) | 12.0159 (10) |

| c (Å) | 10.0074 (9) |

| β (°) | 94.761 (5) |

| Volume (ų) | 1324.25 (19) |

V. Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard and reliable tool for investigating the structural and electronic properties of organic molecules like oxazole-4-carbonitrile and its derivatives. irjweb.com Quantum chemical calculations, frequently employing the B3LYP (Becke-3-Lee-Yang-Parr) hybrid exchange functional with basis sets such as 6-311G++(d,p), are used to calculate various molecular parameters. researchgate.netresearchgate.net These studies provide a fundamental understanding of the molecule's behavior.

A significant body of this research has focused on derivatives such as 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, providing detailed insights that are often generalizable to the core this compound structure.

Geometry optimization is a computational process used to predict the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For derivatives like 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, DFT calculations have been used to determine the optimized molecular structure, including bond lengths and bond angles. researchgate.netresearchgate.net

The outcomes of these calculations are often compared with experimental data from techniques like X-ray crystallography to validate the theoretical model. Studies on 5-amino-3-methyl-1,2-oxazole-4-carbonitrile have shown that the geometrical parameters computed via DFT are in close agreement with experimental X-ray data. researchgate.netresearchgate.net This agreement confirms the accuracy of the computational approach in elucidating the molecular structure.

Table 1: Calculated Geometrical Parameters for 5-amino-3-methyl-1,2-oxazole-4-carbonitrile This table presents the bond lengths and bond angles for the optimized geometry of 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, calculated using the B3LYP/6-311G++(d,p) method.

| Bond/Angle Parameter | Calculated Value |

| Bond Lengths (Å) | |

| O1-C12 | 1.36 |

| C12-N4 | 1.39 |

| N4-C13 | 1.34 |

| C13-C7 | 1.42 |

| C7-C2 | 1.44 |

| C2-O1 | 1.38 |

| C7-C6 | 1.41 |

| C6-N5 | 1.22 |

| Bond Angles (°) | |

| C2-O1-C12 | 105.8 |

| O1-C12-N4 | 112.1 |

| C12-N4-C13 | 103.5 |

| N4-C13-C7 | 114.3 |

| C13-C7-C2 | 104.3 |

| C7-C2-O1 | 109.9 |

| Atom numbering corresponds to the standard representation in cited literature. Data sourced from studies on 5-amino-3-methyl-1,2-oxazole-4-carbonitrile. researchgate.netresearchgate.net |

Theoretical vibrational frequency analysis is performed to understand the dynamic properties of the molecule. For a non-linear molecule, the number of normal modes of vibration can be calculated, and these modes can be correlated with experimental infrared (IR) and Raman spectra. For 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, a molecule with 14 atoms, there are 36 normal modes of vibration. researchgate.netresearchgate.net

DFT calculations are used to compute the harmonic vibrational frequencies, which can then be used to simulate the FT-IR and FT-Raman spectra. researchgate.netresearchgate.net This analysis helps in the assignment of vibrational bands observed in experimental spectra to specific functional groups and types of molecular motion, such as stretching and bending vibrations. smolecule.com For instance, the characteristic stretching frequency of the nitrile (-C≡N) group in this compound derivatives is readily identified in these spectra.

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic transitions of a molecule. ajchem-a.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. ajchem-a.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. researchgate.net For 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, the HOMO-LUMO energy gap has been calculated as 5.995 eV, indicating it is a relatively "soft" molecule that can form strong bonds with other polarizable molecules. researchgate.net The analysis of FMOs helps to explain the charge transfer interactions that occur within the molecule. researchgate.netresearchgate.net

Table 2: FMO Properties of 5-amino-3-methyl-1,2-oxazole-4-carbonitrile This interactive table details the calculated energies of the frontier molecular orbitals.

| Property | Energy (eV) |

| EHOMO | -6.7608 |

| ELUMO | -3.2462 |

| Energy Gap (ΔE) | 5.995 |

| Data calculated using the B3LYP/6-311G++(d,p) method. researchgate.netcrimsonpublishers.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netcrimsonpublishers.com The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack), with the potential increasing in the order red < orange < yellow < green < blue. crimsonpublishers.com

For derivatives like 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, MEP analysis has been conducted to identify these reactive regions, providing insight into how the molecule will interact with other species. researchgate.netresearchgate.net The nitrile group, for instance, is often identified as a region susceptible to nucleophilic attack.

Beyond the FMOs, DFT calculations are used to determine a range of global reactivity descriptors that quantify the electronic properties of a molecule. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and the electrophilicity index (ω). researchgate.netnih.gov

Table 3: Calculated Electronic Properties of 5-amino-3-methyl-1,2-oxazole-4-carbonitrile This interactive table summarizes the key electronic descriptors calculated via DFT.

| Electronic Property | Calculated Value (eV) |

| Ionization Potential (I) | 6.881 |

| Electron Affinity (A) | 0.886 |

| Global Hardness (η) | 2.997 |

| Chemical Potential (μ) | -3.883 |

| Electrophilicity Index (ω) | 2.515 |

| Data calculated using the B3LYP/6-311G++(d,p) method. researchgate.netresearchgate.net |

In Silico Modeling and Virtual Screening Applications

The insights gained from theoretical investigations are applied in the field of drug discovery and material science through in silico modeling and virtual screening. The this compound scaffold has been the subject of such studies to explore its therapeutic potential. nanobioletters.com

Researchers have developed Quantitative Structure-Activity Relationship (QSAR) models for oxazole (B20620) derivatives. zu.edu.uanih.gov These models correlate the structural features of the molecules with their biological activity, allowing for the prediction of the efficacy of new, unsynthesized compounds. This approach has been used to identify oxazole-4-carbonitriles with potential antiviral activity against pathogens like Human Papillomavirus (HPV), Human Cytomegalovirus (HCMV), and Varicella-zoster virus (VZV). nanobioletters.comnih.govnih.gov

Virtual screening of large chemical libraries against biological targets is another powerful application. nih.gov For instance, oxazole derivatives have been docked into the active sites of viral enzymes, such as DNA polymerase, to predict their binding affinity and mechanism of action. nih.gov The most promising compounds identified through these in silico methods are then prioritized for chemical synthesis and experimental testing, streamlining the discovery process for new drugs. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. tandfonline.com These analyses help in the rational design and optimization of lead compounds to enhance their potency and selectivity. bioorganica.com.ua For this compound derivatives, several studies have elucidated the key structural features required for various biological activities.

A QSAR study was conducted on a series of azole derivatives, including oxazole-4-carbonitriles, to predict their activity against human cytomegalovirus (HCMV). nih.gov The resulting classification models demonstrated good predictive ability with a balanced accuracy (BA) of 73–79%. nih.gov When validated with an external test set, the models showed a BA of 76–83%, confirming their utility in screening virtual libraries for new, potentially active compounds. nih.gov

SAR studies have revealed important pharmacophores essential for therapeutic activity. semanticscholar.org For instance, in a series of 4-cyano-2-phenyl-1,3-oxazole-5-sulfonamides, the nature of the substituent at the sulfonamide moiety significantly impacts anticancer activity. bioorganica.com.ua Modifications at the pyridine (B92270) and piperazine (B1678402) substituents of 5-(piperazin-1-yl)-2-(pyridin-3-yl)this compound (B3080065) have been suggested as a strategy to optimize potency and selectivity. vulcanchem.com Similarly, for antitubercular oxazole derivatives, SAR exploration around the oxazole core, followed by conversion from active oxazoline (B21484) analogs, has been a key strategy. nih.gov The goal is often to produce derivatives with impressive activity, low toxicity, and high therapeutic indexes. nih.gov

The table below summarizes key SAR findings for various this compound scaffolds.

Table 1: Structure-Activity Relationship (SAR) Findings for this compound Derivatives

| Scaffold/Derivative | Biological Activity | Key SAR Findings | Citations |

|---|---|---|---|

| 2-Substituted 5-Arylsulfonyl-1,3-oxazole-4-carbonitriles | Anticancer (Tubulin Inhibition) | The nature of substituents on the arylsulfonyl group influences potency. | scispace.com |

| 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonamides | Anticancer | The type of cyclic or acyclic nitrogen-containing moieties at the 5-position sulfonamide is critical for cytotoxicity. A 3-methylpiperidine (B147322) fragment showed higher activity than a 4-methylpiperidine (B120128) fragment. | bioorganica.com.ua |

| This compound esters | Antituberculosis | Conversion from oxazoline precursors and modifications around the oxazole core are essential for activity against M. tuberculosis. | nih.gov |

| 5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile | Antimicrobial | The amino group at position 5 and the tert-butyl group at position 3 are noted features for antimicrobial effectiveness. |

Four-dimensional QSAR (4D-QSAR) analysis has also been applied to oxazole-containing compounds, such as interphenylene 7-oxabicyclo[2.2.1]heptane oxazole thromboxane (B8750289) A2 (TXA2) receptor antagonists. nih.gov This advanced computational method uses grid cell occupancy descriptors to build 3D-QSAR models, providing detailed pharmacophore requirements in terms of atom types and their spatial locations for high inhibitory activity. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand, such as an this compound derivative, and its protein target at the molecular level.

Several studies have employed molecular docking to elucidate the mechanism of action for this compound compounds. In a study targeting HCMV, docking analysis identified DNA polymerase as a promising biotarget. nih.gov The most active compounds, including an this compound derivative, were predicted to bind within the DNA polymerase active site with calculated binding energies of -8.6 and -7.8 kcal/mol. nih.gov The stability of these ligand-protein complexes was attributed to hydrogen bonds and hydrophobic interactions with key amino acid residues such as Lys60, Leu43, Ile49, and Asp134. nih.gov

In the context of antifungal research, molecular docking of 5-(1H-indol-3-yl)-2-substituted-oxazole-4-carbonitrile derivatives was performed with threonyl-tRNA synthetase (tLeuRS). mdpi.com This provided insights into the possible mechanism of action for the observed antifungal activity. mdpi.com

For anticancer applications, docking studies have been used to evaluate the interaction of oxazole derivatives with targets like tubulin and cyclin-dependent kinase 2 (CDK2). bioorganica.com.uaresearchgate.net For example, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate was docked into the colchicine (B1669291) binding site of tubulin and the ATP-binding site of CDK2 to understand its broad-range cytotoxic activity. bioorganica.com.uaresearchgate.net

The table below provides a summary of molecular docking studies performed on this compound derivatives and their close analogs.

Table 2: Molecular Docking Studies of this compound Derivatives

| Ligand/Derivative | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Citations |

|---|---|---|---|---|

| 5-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-phenylthis compound | HCMV DNA Polymerase | -8.6 | Lys60, Leu43, Ile49, Pro77, Asp134, Ile135, Val136, Thr62, Arg137 | nih.gov |

| N-(4-cyano-2-(p-tolyl)oxazol-5-yl)-N,4-dimethylbenzenesulfonamide | HCMV DNA Polymerase | -7.8 | Lys60, Leu43, Ile49, Pro77, Asp134, Ile135, Val136, Thr62, Arg137 | nih.gov |

| 5-(1H-indol-3-yl)this compound (Streptochlorin derivative 3a) | Threonyl-tRNA Synthetase (tLeuRS) | Not specified | Binds in a mode similar to AN2690 | mdpi.com |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Tubulin (Colchicine site), CDK2 (ATP-binding site) | Not specified | Not specified | bioorganica.com.uaresearchgate.net |

These computational investigations are instrumental in guiding the synthesis of new derivatives with improved pharmacological profiles, demonstrating the synergy between theoretical predictions and experimental validation in drug discovery.

Vi. Biological Activities and Applications in Medicinal Chemistry

Anticancer Potential

The oxazole (B20620) framework, particularly when substituted with sulfonyl or nitrile groups, is recognized as a valuable pharmacophore in the development of new anticancer agents. Numerous studies have demonstrated the efficacy of oxazole-4-carbonitrile derivatives against a variety of cancer types, including those that are drug-resistant.

Derivatives of this compound have been subjected to extensive in vitro screening to assess their cytotoxic effects against panels of human cancer cell lines, most notably the National Cancer Institute's 60-cell line panel (NCI-60). This screening has been instrumental in identifying compounds with potent and broad-spectrum anticancer activity.

For instance, a series of novel 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles were synthesized and evaluated in the NCI-60 screen. Similarly, another study focused on N-(4-cyano-1,3-oxazol-5-yl)sulfonamides, with two compounds in particular exhibiting high activity against the full cell line panel in the initial single-dose assay. Further research on 1,3-oxazol-4-yltriphenylphosphonium salts also demonstrated excellent anticancer activity across the NCI panel of tumor cell lines. One compound from this series, [2-(4-methylphenyl)-5-[(4-methylphenyl)sulfanyl]‐1,3‐oxazol‐4‐yl]triphenylphosphonium perchlorate, was identified as being highly active against all tested cancer subpanels. Additionally, novel 1,3-oxazole sulfonamides have shown promising cytotoxic profiles, with GI50 values in the micromolar to submicromolar range across many tested cell lines.

| Compound Class | Screening Panel | Key Findings | Reference |

|---|---|---|---|

| 1,3-Oxazole Sulfonamides | NCI-60 | Exhibited GI50 values in the micromolar to submicromolar range. Leukemia cell lines were particularly sensitive. | |

| 1,3-Oxazol-4-ylphosphonium Salts | NCI-60 | Demonstrated potent antiproliferative activity. Average LC50 values for the most active compounds were in the 5–6 μM range. | |

| N-(4-cyano-1,3-oxazol-5-yl)sulfonamides | NCI-60 | Showed high activity in one-dose assay; cytotoxic concentration (LC50) was generally >100 μM. | |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | NCI-60 | Exhibited a potent and broad range of cytotoxic activity with an average LC50 value of 3.6 x 10-5 mol/L. |

Further evaluation of promising compounds in five-dose NCI screening assays allows for the determination of key response parameters, including the GI50 (concentration for 50% growth inhibition) and TGI (concentration for total growth inhibition, indicating cytostatic effects).

One study on methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate reported potent activity against human cancer cells with average GI50 and TGI values of 5.37 µM and 12.9 µM, respectively. Another class, 1,3-oxazole sulfonamides, also demonstrated significant growth inhibitory properties. For example, the compound designated as 16 in its study showed an average GI50 of 0.655 μM across the NCI-60 panel, with many individual GI50 values reaching the nanomolar range. Similarly, 1,3-oxazol-4-ylphosphonium salts displayed impressive average GI50 values between 0.3–1.1 μM and TGI values between 1.2–2.5 μM. For N-(4-cyano-1,3-oxazol-5-yl)sulfonamides, compounds showed inhibitory activity within the GI50 parameter, but their cytostatic activity (TGI) was only observed against a limited number of cancer cell lines.

| Compound/Class | Average GI50 (µM) | Average TGI (µM) | Notes | Reference |

|---|---|---|---|---|

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | 5.37 | 12.9 | Active across a broad range of cancer cells. | |

| 1,3-Oxazole Sulfonamide 16 | 0.655 | Not Reported (Average) | Many individual GI50 values in the nanomolar range. | |

| 1,3-Oxazol-4-ylphosphonium Salts (most active) | 0.3 - 1.1 | 1.2 - 2.5 | Active against all tested cancer subpanels. | |

| N-(4-cyano-1,3-oxazol-5-yl)sulfonamides | Active | Active (limited cell lines) | Cytostatic activity was not widespread across the panel. |

The anticancer effects of oxazole derivatives are mediated through various mechanisms of action. A prominent target for this class of compounds is tubulin. Several oxazole derivatives have been shown to inhibit tubulin polymerization, disrupting microtubule formation, which leads to cell cycle arrest and apoptosis. For example, COMPARE analysis of N-(4-cyano-1,3-oxazol-5-yl)sulfonamides showed a correlation with microtubule-targeting agents like vinblastine (B1199706) and paclitaxel, suggesting this as a potential mechanism.

Beyond tubulin inhibition, oxazole derivatives have been found to inhibit a range of other crucial cellular targets. These include:

Protein Kinases : Various kinases that are critical for cancer cell signaling and proliferation are inhibited by oxazole compounds.

DNA Topoisomerases : These enzymes, essential for DNA replication and repair, are another identified target.

STAT3 and G-quadruplex : Oxazole derivatives have been shown to possess potent anticancer activity by inhibiting these novel targets.

Mitochondrial Disruption : Matrix COMPARE analysis of a highly active 1,3-oxazol-4-ylphosphonium salt showed a strong correlation with agents known to disrupt mitochondrial function, thereby inducing programmed cell death.

Other identified targets include histone deacetylases (HDAC), aromatase, and various components of cell survival pathways.

Antimicrobial Activity

The oxazole scaffold is also a key component in the development of new antimicrobial agents. Derivatives have demonstrated effectiveness against a spectrum of pathogenic bacteria and fungi.

Numerous studies have confirmed the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria. A series of novel amide derivatives containing an oxazole moiety showed notable antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with efficacy comparable to standard antibiotics. Another study synthesized a series of pyrazole-linked oxazole-5-one compounds and evaluated their effects against S. aureus, E. coli, and P. aeruginosa, identifying derivatives with significant inhibitory activity.

The antibacterial potency is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible bacterial growth.

| Compound Class/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Propanoic Acid Derivatives | E. coli (EC) | 3.12 | |

| S. aureus (SA) | 1.56 | ||

| (E)-4-(benzofuran-2-yl)-N-benzylideneoxazol-2-amine | S. aureus | Appreciable Activity (Zone of Inhibition) | |

| 2-tert-Butyl-4-(4-chlorophenyl)oxazole | E. coli | Active (Zone of Inhibition) |

In addition to their antibacterial effects, oxazole derivatives have been investigated for their ability to combat fungal infections, which have seen a significant increase in incidence. Research has shown that certain oxazole-containing compounds exhibit potent antifungal activity against clinically relevant strains. For example, newly synthesized 1,3-oxazole derivatives have demonstrated activity against Candida albicans. A study on benzo[d]oxazole-4,7-dione derivatives reported remarkable antifungal inhibition against both C. albicans and Aspergillus niger, with some compounds achieving MIC values as low as 0.8 µg/mL.

Anti-inflammatory Effects

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The cyclooxygenase (COX) enzymes, particularly COX-2, are key targets for anti-inflammatory drugs. While extensive research has been conducted on various heterocyclic compounds as COX inhibitors, specific data focusing on this compound derivatives is limited in the available literature. However, the broader class of oxazole-containing compounds has been recognized for its anti-inflammatory properties.

Research has shown that derivatives of the related 1,3,4-oxadiazole (B1194373) heterocycle exhibit potent and selective COX-2 inhibition. For instance, certain 2,5-biaryl-1,3,4-oxadiazoles were identified as highly potent and selective COX-2 inhibitors, with some compounds displaying superior in vivo anti-inflammatory activity compared to the standard drug celecoxib. This success in related five-membered heterocyclic systems suggests that the this compound scaffold could also serve as a valuable template for designing novel anti-inflammatory agents, warranting further investigation in this area.

Antidiabetic and Antiobesity Properties

Diabetes and obesity are metabolic disorders of global concern, driving a continuous search for new therapeutic agents. While direct studies on the antidiabetic and antiobesity effects of this compound are not extensively detailed in the surveyed literature, research on related oxazole and oxadiazole structures indicates the potential of this chemical space.

For example, phenoxymethyl (B101242) 1,3-oxazoles have been identified as potent and selective agonists of free fatty acid receptor 1 (GPR40), a target for stimulating glucose-dependent insulin (B600854) secretion. Additionally, the 1,3,4-oxadiazole ring system, a bioisostere of the oxazole ring, is found in numerous compounds investigated for antidiabetic properties, often targeting enzymes like α-amylase and α-glucosidase. In the context of antiobesity research, oxadiazole-diarylpyrazole derivatives have been designed as potent ligands for the cannabinoid CB1 receptor, a target for treating obesity and related metabolic disorders. These findings in structurally related heterocyclic compounds suggest that the this compound core could be a promising scaffold for the development of novel agents to treat metabolic diseases.

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The rise of drug-resistant strains has created an urgent need for new antitubercular drugs. The oxazole scaffold has been identified as a promising core structure for the development of such agents.

In a study focused on developing new anti-TB agents, a series of oxazoline (B21484) and oxazole derivatives were synthesized and evaluated. The results indicated that, on average, the oxazole analogs were more potent than the corresponding oxazolines. Although the most potent compounds in the series were oxazole-4-carboxylate esters rather than nitriles, the findings highlight the intrinsic activity of the 2-aryl-oxazole-4-substituted core against M. tuberculosis. One of the lead compounds from this research, an oxazoline-containing intermediate, displayed a notable minimum inhibitory concentration (MIC) of 7.7 μM. The study demonstrated that compounds containing the oxazole core possess impressive activity against M. tuberculosis, including non-replicating forms, and exhibit low toxicity, resulting in high therapeutic indexes. This foundational research provides a strong rationale for the further exploration and optimization of this compound derivatives as potential novel treatments for tuberculosis.

Table 3: List of Compounds Mentioned

| Compound Name | Structure Class |

|---|---|

| ZY-214-4 | Small Molecule |

| Cidofovir | Antiviral Drug |

| 5-(4-benzenesulfonylpiperazine-1-sulfonyl)-2-phenyl-1,3-oxazole-4-carbonitrile | This compound Derivative |

| Ganciclovir | Antiviral Drug |

| 5-((2-hydroxyethyl)(methyl)amino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile | This compound Derivative |

| Celecoxib | Anti-inflammatory Drug |

| Phenoxymethyl 1,3-oxazoles | Oxazole Derivative |

| Oxadiazole-diarylpyrazoles | Oxadiazole Derivative |

Neurological Effects

The this compound scaffold and its derivatives have demonstrated significant potential in the field of neuroscience, with research highlighting their activity in various neurological pathways and as potential therapeutic agents for a range of central nervous system (CNS) disorders.

One area of investigation involves their role as antagonists for the Neuropeptide S receptor (NPSR). nih.govacs.org Neuropeptide S (NPS) is a neurotransmitter that modulates several neurobiological functions, including anxiety, arousal, and drug-seeking behaviors. nih.govacs.org Consequently, NPSR antagonists are being explored for their potential in treating substance abuse disorders. nih.govacs.org A series of oxazolo[3,4-a]pyrazine derivatives have been developed and studied for their NPSR antagonist activity. nih.gov In vivo studies have shown that these compounds can counteract the stimulant effects on locomotor activity induced by NPS. nih.govacs.org For instance, peripherally administered antagonists like SHA 68 were able to block NPS-induced horizontal and vertical activity in mice. nih.gov

Derivatives of the oxazole structure have also been investigated for their neuroprotective effects in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govsemanticscholar.org Certain benzo[d]oxazole derivatives have shown the ability to reduce the neurotoxicity induced by β-amyloid peptides, a hallmark of Alzheimer's disease. nih.gov These compounds were found to protect neuronal cells from apoptosis and reduce the hyperphosphorylation of the tau protein. nih.gov In the context of Parkinson's disease, novel nonpeptidic oxazole-based inhibitors of prolyl oligopeptidase (PREP) have been discovered. semanticscholar.org These inhibitors have demonstrated the ability to reduce α-synuclein dimerization, a key pathological process in Parkinson's, and restore motor impairments in animal models of the disease. semanticscholar.org